molecular formula C25H23NO4 B2676569 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate CAS No. 331460-53-8

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B2676569
CAS No.: 331460-53-8
M. Wt: 401.462
InChI Key: ITHHAMXFKSCSDS-CVKSISIWSA-N
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Description

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound known for its unique structural properties This compound features a benzodioxole ring, a phenyl group, and a tert-butyl benzenecarboxylate moiety, making it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-aminophenyl 4-(tert-butyl)benzenecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .

Comparison with Similar Compounds

When compared to similar compounds, 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate stands out due to its unique structural features and versatile applications. Similar compounds include:

Biological Activity

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound with potential biological activities. Its unique structure, characterized by a benzodioxole moiety linked to an amino group and a tert-butyl benzenecarboxylate, suggests various applications in medicinal chemistry and biological research. Despite its promising features, scientific literature specifically detailing its biological activity remains sparse.

Structural Overview

The compound has the molecular formula C25H23N2O4C_{25}H_{23}N_{2}O_{4} and a molecular weight of 401.45 g/mol. The structural components include:

  • Benzodioxole moiety : Known for potential antioxidant properties.
  • Amino group : Often associated with biological activity.
  • Tert-butyl group : Enhances solubility and stability.

The exact mechanism of action for this compound is not well-defined in the literature. However, it is hypothesized that:

  • The benzodioxole ring may interact with cellular targets involved in oxidative stress responses.
  • The amino group could facilitate binding to enzymes or receptors relevant in cancer pathways.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds known for their biological activities.

Compound NameStructural FeaturesKnown Activities
4-Aminobenzoic acidSimple aromatic amineAntimicrobial
Benzodioxole derivativesContains benzodioxole ringAntioxidant, Antitumor
Tert-butyl estersTert-butyl group presenceSolubility enhancement

Case Studies and Research Findings

While specific case studies on this compound are lacking, related compounds have been explored extensively:

  • Antitumor Studies : Research on benzodioxole derivatives has demonstrated significant inhibition of tumor growth in various cancer models, suggesting that modifications like those found in our compound could yield similar results.
  • Kinase Inhibition : Compounds similar to this compound have been reported to selectively inhibit Src family kinases (SFKs), which are implicated in cancer progression . This highlights a potential avenue for further exploration regarding the compound's biological effects.

Future Directions

Given the limited data on the specific biological activity of this compound, future research should focus on:

  • In vitro and In vivo Studies : To elucidate its pharmacological properties and therapeutic potential.
  • Mechanistic Studies : To determine how this compound interacts with biological targets at the molecular level.
  • Structure-Activity Relationship (SAR) : Analysis to optimize its efficacy based on structural modifications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(2,3)19-7-5-18(6-8-19)24(27)30-21-11-9-20(10-12-21)26-15-17-4-13-22-23(14-17)29-16-28-22/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHHAMXFKSCSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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